![molecular formula C12H8N2O2S B2375084 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole CAS No. 881041-94-7](/img/structure/B2375084.png)
6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole” is a chemical compound that combines benzodioxole and imidazole moieties. It has a molecular formula of C12H8N2O2S .
Synthesis Analysis
This compound can be synthesized from 5-(1,3-benzodioxol-5-yl)-[1,3,4]thiadiazol-2-amine . The structures of these compounds were established by IR, (1)H NMR, (13)C NMR, HRMS technique .Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxole moiety and an imidazole moiety . It has an average mass of 244.269 Da and a monoisotopic mass of 244.030655 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H8N2O2S, an average mass of 244.269 Da, and a monoisotopic mass of 244.030655 Da .Wissenschaftliche Forschungsanwendungen
- Researchers have designed, synthesized, and evaluated imidazo[2,1-b][1,3]thiazole-based chalcone derivatives for their anticancer activities . These compounds demonstrated cytotoxicity against colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells. Notably, compound 3j exhibited promising activity with low IC50 values on MCF-7 cells, suggesting its potential as an anticancer agent.
- The presence of the imidazo[2,1-b][1,3]thiazole moiety in various bioactive molecules hints at its significance in medicinal chemistry. Researchers explore its potential as a scaffold for developing novel drugs targeting specific diseases.
- Imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for antimycobacterial properties. These compounds showed activity against non-tuberculous mycobacteria (NTMs) . Further investigations may uncover their potential in combating mycobacterial infections.
- In silico molecular docking studies have been conducted to understand the interactions of compound 3j with DNA dodecamer and caspase-3. These computational approaches validate experimental observations and provide insights into the compound’s efficacy .
- The compound 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has specific chemical properties, including its molecular formula, weight, and physical characteristics . These details aid in understanding its behavior and potential applications.
Anticancer Properties
Medicinal Chemistry
Antimycobacterial Activity
Molecular Docking Studies
Chemical Properties and Structure
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase in Mycobacterium tuberculosis (Mtb) according to the research . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the bacteria.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on coenzyme A
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate and coenzyme A biosynthesis pathways . These pathways are vital for various metabolic processes in the bacteria, including fatty acid synthesis and degradation, and the citric acid cycle. Disruption of these pathways can lead to the inhibition of bacterial growth and replication.
Pharmacokinetics
In silico predictions suggest that the compound may have suitable admet (absorption, distribution, metabolism, excretion, toxicity) properties for further biological evaluation . These properties can impact the compound’s bioavailability, which is a critical factor in its effectiveness as a drug.
Result of Action
The result of the compound’s action is the inhibition of the growth and replication of Mycobacterium tuberculosis . Specifically, the compound has shown significant activity against Mtb, with IC50 values in the low micromolar range . This suggests that the compound could potentially be effective in the treatment of tuberculosis.
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-2-10-11(16-7-15-10)5-8(1)9-6-14-3-4-17-12(14)13-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXXORLKYUZUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.